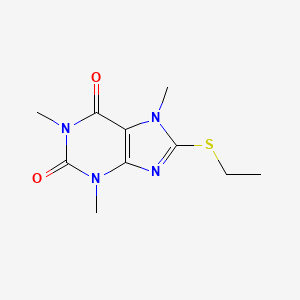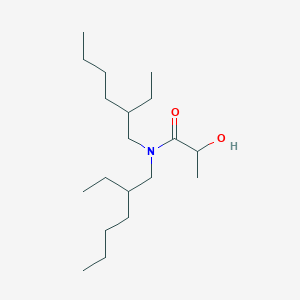
n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is an organic compound with the molecular formula C19H39NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups and the alpha carbon is substituted with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:
Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or primary amine.
Substitution: Formation of various substituted amides.
Applications De Recherche Scientifique
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N,N-bis(2-ethylhexyl)-2-methyl-
- Propanamide, N,N-bis(2-ethylhexyl)-2-ethyl-
Uniqueness
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modification.
Propriétés
Numéro CAS |
6334-12-9 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3 |
Clé InChI |
RQMHAOKBYXXBPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




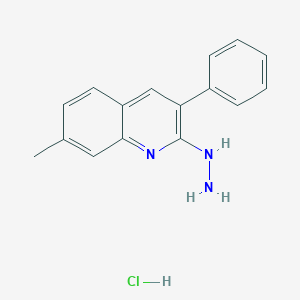
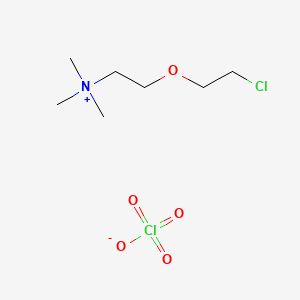
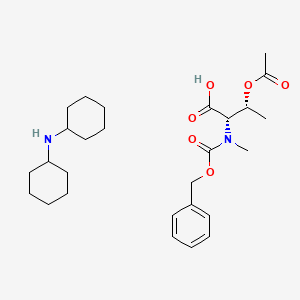

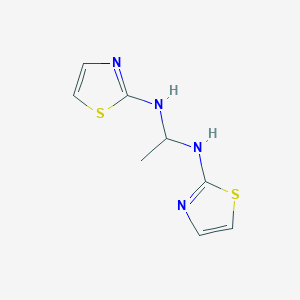
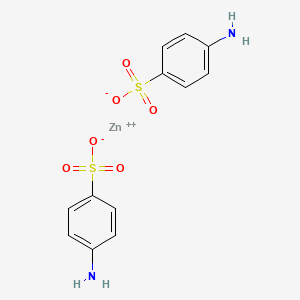
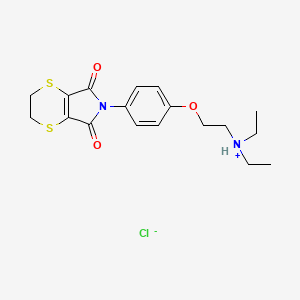
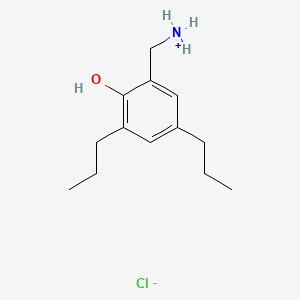
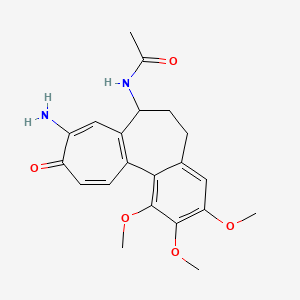
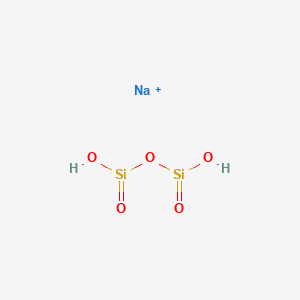
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
